2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole core, a thioether linkage, and a hydrazide moiety
Preparation Methods
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide typically involves a multi-step process:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by reacting o-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite.
Thioether Linkage Formation: The benzimidazole derivative is then reacted with a suitable thiol compound to introduce the thioether linkage.
Hydrazide Formation: The resulting thioether compound is further reacted with hydrazine hydrate to form the hydrazide moiety.
Final Condensation: The final step involves the condensation of the hydrazide with 3,5-dibromo-2-hydroxybenzaldehyde under reflux conditions to yield the target compound.
Chemical Reactions Analysis
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions:
Scientific Research Applications
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylid
Properties
Molecular Formula |
C23H18Br2N4O2S |
---|---|
Molecular Weight |
574.3 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H18Br2N4O2S/c24-17-10-16(22(31)18(25)11-17)12-26-28-21(30)14-32-23-27-19-8-4-5-9-20(19)29(23)13-15-6-2-1-3-7-15/h1-12,31H,13-14H2,(H,28,30)/b26-12+ |
InChI Key |
LVWCJPKYOBKHIN-RPPGKUMJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=C(C(=CC(=C4)Br)Br)O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=C(C(=CC(=C4)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.